Enzyme Inhibition: Potent Activity Against Eosinophil Peroxidase (EPX) (IC50 = 360 nM)
2,4-Dibromo-6-phenylphenol (DBPP) demonstrates potent inhibition of human eosinophil peroxidase (EPX), a key enzyme implicated in inflammatory diseases such as asthma. DBPP exhibits a half-maximal inhibitory concentration (IC50) of 360 nM in a cell-free biochemical assay. [1] This specific activity differentiates it from the mono-brominated analog, 2-Bromo-4-phenylphenol, for which no comparable EPX inhibition data is currently available in authoritative databases. This indicates that the dibromo substitution pattern is essential for conferring potent EPX inhibitory activity.
| Evidence Dimension | Inhibition of Human Eosinophil Peroxidase (EPX) |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | 2-Bromo-4-phenylphenol (Mono-brominated analog) |
| Quantified Difference | Data not available for comparator |
| Conditions | Cell-free biochemical assay measuring inhibition of EPX bromination activity using tyrosine as a substrate. Incubation time: 10 minutes. [1] |
Why This Matters
This quantifies DBPP's activity against EPX, a target for anti-inflammatory therapies, highlighting a key biochemical differentiator from its mono-brominated analog.
- [1] BindingDB. BDBM50554035 CHEMBL4790231: IC50 = 360 nM for human EPX. 2024. View Source
